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Abstract: This technical guide provides a comprehensive overview of 1-(5-methoxypyrazin-2-
yl)ethanone, a heterocyclic ketone of significant interest to the chemical, pharmaceutical, and
sensory science industries. While specific experimental data for this compound is limited in
public literature, this document, grounded in established principles of heterocyclic chemistry,
offers a detailed exploration of its molecular structure, predicted analytical characteristics, a
plausible synthetic workflow, and potential applications. This guide is intended for researchers,
process chemists, and drug development professionals seeking to understand and utilize this
molecule as a strategic building block or target compound.

Introduction to Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine
ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a common scaffold in
a vast array of natural and synthetic molecules. Methoxypyrazines (MPs), in particular, are
renowned for their potent sensory properties, often contributing significantly to the aroma
profiles of various foods and beverages, including wine, coffee, and bell peppers.[1][2] Beyond
their role in flavor and fragrance, pyrazine derivatives are versatile intermediates in organic
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synthesis and are core components of numerous biologically active compounds, exhibiting
potential antimicrobial, antioxidant, and anti-inflammatory properties.[3] The subject of this
guide, 1-(5-methoxypyrazin-2-yl)ethanone, combines the key structural features of a
methoxypyrazine with a reactive acetyl group, positioning it as a valuable molecule for both
sensory applications and as a precursor in the synthesis of more complex chemical entities.

Molecular Identity and Physicochemical Properties

The fundamental step in characterizing any chemical compound is to establish its precise
molecular identity and understand its physical properties. These data points are critical for
experimental design, safety assessment, and regulatory compliance.

Chemical Identifiers

A consistent and unambiguous identification is crucial for sourcing, referencing, and regulatory
purposes. The key identifiers for 1-(5-methoxypyrazin-2-yl)ethanone are summarized below.

Identifier Value Source

1-(5-methoxypyrazin-2-
IUPAC Name IUPAC Nomenclature
yl)ethan-1-one

CAS Number 320592-61-8 J&K Scientific
Molecular Formula C7HsN20:2

Molecular Weight 152.15 g/mol

SMILES CC(=0O)clcncc(nl)OC

InChl=1S/C7H8N202/c1-
InChl 5(10)7-4-8-6(11-2)3-9-7/h3-
4H,1-2H3

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide reliable estimates for key
physicochemical properties. These predictions are invaluable for anticipating the compound's
behavior in various solvents and biological systems.
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Property Predicted Value Significance in Research
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Topological Polar Surface Area

51.61 A2 permeability and drug
(TPSA)

absorption.

iy Predicts lipophilicity and
LogP (Octanol-Water Partition

0.85 distribution in biological
Coeff.)
systems.
Indicates potential for
Hydrogen Bond Acceptors 4 ) ] )
intermolecular interactions.
Lack of donor sites affects
Hydrogen Bond Donors 0 - o
solubility and binding.
Relates to conformational
Rotatable Bonds 2

flexibility.

Spectroscopic and Analytical Characterization
(Predicted)

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Based on
the known structure of 1-(5-methoxypyrazin-2-yl)ethanone, we can predict the key features of
its NMR, IR, and Mass spectra. This predictive analysis serves as a benchmark for researchers
synthesizing or analyzing this compound.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to be highly informative, with distinct signals for each
set of non-equivalent protons.

e ~8.6-8.8 ppm (singlet, 1H): This signal corresponds to the proton at position 3 of the pyrazine
ring (H-3). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom
and the acetyl group.

o ~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at position 6 of the pyrazine
ring (H-6). It is deshielded by the adjacent nitrogen but shielded relative to H-3 by the
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methoxy group.

o ~4.0-4.2 ppm (singlet, 3H): This signal is attributed to the three protons of the methoxy group
(-OCHs3).

e ~2.6-2.8 ppm (singlet, 3H): This signal represents the three protons of the acetyl methyl
group (-COCHs).

Caption: Predicted *H NMR assignments for 1-(5-methoxypyrazin-2-yl)ethanone.

Predicted *C NMR Spectrum

The carbon NMR will complement the proton data, showing distinct signals for each carbon
environment.

e ~195-200 ppm: Carbonyl carbon of the acetyl group.
e ~155-160 ppm: C-5, the carbon attached to the methoxy group.
e ~145-150 ppm: C-2, the carbon attached to the acetyl group.

e ~140-145 ppm: C-3, the carbon atom between the nitrogen and the acetyl-substituted
carbon.

e ~135-140 ppm: C-6, the carbon atom between the nitrogen and the methoxy-substituted
carbon.

e ~55-60 ppm: Methoxy carbon (-OCHs).

e ~25-30 ppm: Acetyl methyl carbon (-COCHs3).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

e ~1700-1720 cm~1 (strong, sharp): C=0 stretch of the ketone. Conjugation with the pyrazine
ring may lower this frequency slightly compared to a simple alkyl ketone.[4]
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e ~1580-1620 cm~! (medium): C=N and C=C stretching vibrations within the aromatic pyrazine
ring.

e ~1200-1300 cm™1 (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
e ~1000-1100 cm~! (medium): Symmetric C-O-C stretch of the aryl ether.
e ~2950-3000 cm~1 (weak): sp® C-H stretch of the methyl groups.

e ~3050-3100 cm~1 (weak): sp? C-H stretch of the pyrazine ring protons.

Predicted Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and structural
information through fragmentation.

e Molecular lon (M*): A distinct peak is expected at m/z = 152, corresponding to the molecular
weight of the compound.

o Key Fragments:

o m/z = 137 ([M-CHs]*): Loss of a methyl radical from the acetyl group via alpha-cleavage, a
very common fragmentation for methyl ketones.

o m/z = 109 ([IM-CHsCO]*): Loss of the entire acetyl group as a radical.

o m/z = 43 ([CHsCO]*): The acylium ion, which is often a prominent peak for methyl
ketones.

Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for
research and development. Below is a proposed workflow for the synthesis of 1-(5-
methoxypyrazin-2-yl)ethanone, based on established heterocyclic chemistry.

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available 2-
amino-5-chloropyrazine.
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e Nucleophilic Aromatic Substitution (SnAr): The chloro group at C-5 is displaced by a
methoxide source (e.g., sodium methoxide) to form 5-methoxypyrazin-2-amine. The electron-
withdrawing nature of the pyrazine ring facilitates this reaction.

o Acylation via Sandmeyer-type Reaction: The amino group at C-2 can be converted to an
acetyl group. This is a more complex transformation than a simple acylation. A plausible
route involves diazotization of the amine followed by a reaction with a suitable acetylating
agent, or a metal-catalyzed cross-coupling reaction. A more direct, albeit potentially lower-
yielding, approach could involve direct acylation of a lithiated pyrazine intermediate. A
practical approach would be a reaction of a 2-halopyrazine with a suitable acetylating
reagent under palladium catalysis.

For the purpose of this guide, we will outline a workflow starting from 2-chloro-5-

methoxypyrazine.

Experimental Protocol: Synthesis of 1-(5-
Methoxypyrazin-2-yl)ethanone

Disclaimer: This is a theoretical protocol and must be adapted and optimized under proper
laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Chloro-5-methoxypyrazine
» Reagents: 2,5-Dichloropyrazine, Sodium Methoxide (NaOMe), Methanol (MeOH).
e Procedure:

o Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask
equipped with a reflux condenser and magnetic stirrer.

o Carefully add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.
o Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

o Upon completion, cool the mixture to room temperature and remove the methanol under
reduced pressure.
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o Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude product, which can be purified by column chromatography.

Step 2: Palladium-Catalyzed Acylation

o Reagents: 2-Chloro-5-methoxypyrazine, Tributyl(1-ethoxyvinyhtin, Palladium catalyst (e.g.,
Pd(PPhs)4), Anhydrous Toluene.

e Procedure:

o To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-
5-methoxypyrazine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and the palladium catalyst
(0.05 eq).

o Add anhydrous toluene via syringe and heat the mixture to reflux.

o Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction
to room temperature.

o Quench the reaction with aqueous HCI (e.g., 1M solution) and stir vigorously for 1 hour to
hydrolyze the enol ether to the ketone.

o Extract the product with ethyl acetate, wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate.

o Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield pure 1-(5-methoxypyrazin-2-yl)ethanone.

Synthesis and Purification Workflow Diagram
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Step 1: Methoxylation
2,5-Dichloropyrazine +
Sodium Methoxide in MeOH
Reflux Reaction

Workup:
1. Evaporation
2. DCM/Water Extraction
3. Drying & Concentration

—

Intermediate:
2-Chloro-5-methoxypyrazine

Step 2: Acylation

Cntermediate + Tributyl(l—ethoxyvinyl)tirD

+ Pd Catalyst in Toluene

:

Stille Coupling &
In-situ Hydrolysis

Workup:
1. Aqueous HCI Quench
2. EtOAc Extraction
3. Drying & Concentration

Final Product:
1 -(5-Methoxypyrazin-2- yl)ethanone

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of the target compound.
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Applications and Research Significance

The unique structure of 1-(5-methoxypyrazin-2-yl)ethanone suggests its utility in two primary
domains: sensory science and medicinal chemistry.

e Flavor and Fragrance Industry: Methoxypyrazines are potent aroma compounds responsible
for "green” or "vegetative" notes.[2] The combination of the methoxy group and the acetyl
moiety, which can impart nutty or roasted notes, makes this compound a compelling target
for sensory analysis. It could serve as a novel flavoring agent in savory foods or as a
component in complex fragrance formulations.[3][5]

o Medicinal Chemistry and Drug Discovery: The pyrazine nucleus is a privileged scaffold in
medicinal chemistry. The presence of two distinct functional groups—an ether and a ketone
—on the 1-(5-methoxypyrazin-2-yl)ethanone core allows for diverse chemical
modifications. The ketone can undergo reactions like nucleophilic addition, condensation, or
reduction, while the methoxy group could be a site for demethylation to reveal a reactive
hydroxyl group. This makes the molecule an excellent starting point for building libraries of
more complex compounds to be screened for biological activity against various therapeutic
targets.[3]

Safety, Handling, and Storage

Specific toxicological data for 1-(5-methoxypyrazin-2-yl)ethanone is not readily available.
Therefore, it must be handled with the standard precautions for a novel laboratory chemical.

o Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid
inhalation of dust or vapors and prevent contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from
strong oxidizing agents and incompatible materials.

o Safety: Based on related structures like 2-acetyl-5-methylpyrazine, this compound may
cause skin, eye, and respiratory irritation.[6]

Conclusion
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1-(5-methoxypyrazin-2-yl)ethanone is a heterocyclic compound with significant untapped
potential. While a comprehensive experimental profile is yet to be published, this guide
provides a robust, scientifically-grounded framework for its identity, predicted analytical
characteristics, synthesis, and application. Its dual-functionality makes it a valuable target for
chemists in both the flavor and pharmaceutical industries. The predictive data and synthetic
workflows presented herein are designed to accelerate research and development efforts
focused on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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